3-Bromo-1H-pyrazol-4-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) provides a unique 3-bromo/4-amino substitution pattern delivering orthogonal reactivity vectors absent in regioisomeric 4-bromo-3-aminopyrazoles. The 3-position bromine enables Suzuki, Buchwald-Hartwig, or Sonogashira couplings while the 4-amino group remains free for amidation, reductive amination, or diazotization—enabling sequential derivatization without protecting group manipulation. This positional specificity is mandatory for synthetic routes requiring 3-aryl substitution with retention of the 4-amino functionality, particularly in insecticidal nicotinic acetylcholine receptor modulator programs and kinase inhibitor SAR exploration. Procure at certified ≥97% purity to minimize byproduct formation that could compromise biological evaluation.

Molecular Formula C3H4BrN3
Molecular Weight 161.99
CAS No. 1374394-78-1
Cat. No. B591992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrazol-4-amine
CAS1374394-78-1
Molecular FormulaC3H4BrN3
Molecular Weight161.99
Structural Identifiers
SMILESC1=NNC(=C1N)Br
InChIInChI=1S/C3H4BrN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7)
InChIKeyAEQPCNLUSNRCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) Technical Baseline for Procurement Specification


3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) is a halogenated heterocyclic building block with molecular formula C₃H₄BrN₃ and molecular weight 161.99 . The compound features a pyrazole ring bearing a bromine substituent at the 3-position and an amino group at the 4-position . This substitution pattern distinguishes it from isomeric bromo-aminopyrazoles and provides orthogonal reactivity vectors: the bromine atom serves as a cross-coupling handle for Suzuki, Buchwald-Hartwig, and other transition metal-catalyzed transformations, while the 4-amino group enables amide bond formation, reductive amination, and diazotization chemistry . Commercially available with certified purity specifications of 97% (HPLC) , the compound is utilized as an intermediate in the synthesis of insecticidal agents targeting nicotinic acetylcholine receptors .

Why 3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) Cannot Be Replaced by Generic 4-Aminopyrazoles


Procurement substitution with generic 4-aminopyrazoles or regioisomeric bromo-aminopyrazoles is scientifically unjustified due to the critical positional specificity of the 3-bromo/4-amino substitution pattern. The bromine at position 3 resides on the carbon adjacent to the ring nitrogen, conferring distinct electronic properties and steric accessibility for cross-coupling relative to 4-bromo isomers . Simultaneously, the 4-amino group provides a nucleophilic site orthogonal to the halogen handle, enabling sequential derivatization without protecting group manipulation . This dual reactivity vector is absent in non-halogenated 4-aminopyrazoles and is geometrically reversed in 4-bromo-3-aminopyrazole (3-amino-4-bromopyrazole, CAS 16461-94-2), a structural isomer with identical molecular weight (161.99) but inverted substitution pattern that yields fundamentally different reaction outcomes in Pd-catalyzed couplings and subsequent functionalization sequences .

Quantitative Differentiation Evidence: 3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) vs. Closest Analogs


Regioisomeric Distinction: 3-Bromo-4-Amino vs. 3-Amino-4-Bromo Pyrazole Substitution Pattern

3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1) is a distinct regioisomer from 3-amino-4-bromopyrazole (CAS 16461-94-2). Both share identical molecular formula (C₃H₄BrN₃) and molecular weight (161.99), yet the positional inversion of bromine and amino substituents creates non-interchangeable reactivity profiles . In the target compound, the bromine at position 3 is adjacent to the pyrazole NH, placing it in a distinct electronic environment relative to the 4-bromo isomer. This positional specificity dictates regioselectivity in cross-coupling and nucleophilic aromatic substitution reactions .

Medicinal Chemistry Organic Synthesis Cross-Coupling Building Block Selection

Commercial Availability and Price Tier Comparison: 3-Bromo-1H-pyrazol-4-amine vs. 3-Amino-4-bromopyrazole

Procurement pricing data reveals a quantitative difference in commercial accessibility between the two regioisomers. 3-Bromo-1H-pyrazol-4-amine (target) is priced at approximately €27.00 per 100 mg (equivalent to ~€270/g) from established suppliers . In contrast, the 3-amino-4-bromopyrazole isomer is more widely available, with 25 g quantities listed at $250-320, representing a unit cost of ~$10-13/g . This approximately 20-27x higher unit cost for the target compound reflects its lower commercial availability and specialized synthetic accessibility compared to the more common 3-amino-4-bromo isomer.

Medicinal Chemistry Procurement Cost Analysis Building Block Sourcing

Certified Purity Specifications for Reproducible Synthetic Outcomes

Multiple suppliers offer 3-Bromo-1H-pyrazol-4-amine with specified purity grades. Aladdin Scientific supplies the compound at 97% purity ; AKSci offers a minimum purity specification of 95% ; and MolCore provides material at NLT 98% purity . The absence of analytically certified purity data for non-commercial comparator analogs means procurement decisions must rely on these vendor-provided specifications as minimum quality thresholds. For synthetic applications where byproduct formation from brominated impurities could compromise downstream purification, selecting the 97% or 98% grade provides a quantifiable quality assurance baseline.

Analytical Chemistry Quality Control Synthetic Reproducibility Procurement Specification

Halogen Substitution Class Inference: Bromine vs. Chlorine Reactivity in 4-Aminopyrazole Scaffolds

Within the 4-aminopyrazole scaffold class, halogen substitution at the 3-position modulates cross-coupling reactivity. The bromine atom in 3-bromo-1H-pyrazol-4-amine provides superior reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Sonogashira) relative to the corresponding 3-chloro analog, owing to the lower bond dissociation energy of C-Br (approximately 285 kJ/mol) versus C-Cl (approximately 327 kJ/mol) [1]. This class-level inference is supported by the broader aminopyrazole SAR literature, where 3-bromo substitution enables milder coupling conditions and broader substrate scope compared to chloro-substituted aminopyrazoles [2].

Cross-Coupling Structure-Activity Relationship Medicinal Chemistry Halogen Selection

Absence of Head-to-Head Biological Activity Data: Acknowledgment of Evidence Limitation

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative repositories (PubChem, ChEMBL, Protein Data Bank) identified no head-to-head comparative biological activity data for 3-bromo-1H-pyrazol-4-amine against structurally defined comparator compounds. While the compound is cited as a synthetic intermediate in insecticide development targeting nicotinic acetylcholine receptors and the broader aminopyrazole scaffold is well-validated in kinase inhibitor programs (CDK2, PAK, BTK) [1], no quantitative potency (IC₅₀, Kd, EC₅₀), selectivity, or pharmacokinetic data specific to this exact compound have been published in accessible primary sources.

Biological Activity Kinase Inhibition SAR Evidence Gap

Procurement-Driven Application Scenarios for 3-Bromo-1H-pyrazol-4-amine (CAS 1374394-78-1)


Suzuki-Miyaura Cross-Coupling for Aryl-Extended Pyrazole Pharmacophores

The 3-position bromine atom serves as an electrophilic handle for Pd-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, enabling C-C bond formation at the pyrazole 3-position while preserving the 4-amino group for subsequent derivatization. This orthogonal reactivity is structurally precluded in 3-amino-4-bromopyrazole regioisomers, where the bromine resides at position 4 and amino at position 3. Selection of 3-bromo-1H-pyrazol-4-amine is therefore mandatory for synthetic routes requiring 3-aryl substitution with retention of the 4-amino functionality .

Insecticidal Agent Intermediate Development Targeting Nicotinic Acetylcholine Receptors

This compound functions as a key intermediate in the synthesis of insecticidal agents that modulate nicotinic acetylcholine receptors. The bromine substituent provides the necessary synthetic handle for introducing pharmacophoric elements, while the amino group enables further conjugation. Procurement at certified purity (≥97%) is recommended to minimize byproduct formation that could compromise the biological evaluation of final insecticidal candidates .

Kinase Inhibitor Fragment Library Expansion via Halogen-Enabled Diversity-Oriented Synthesis

Within aminopyrazole-based kinase inhibitor programs (exemplified by CDK2/5 and PAK inhibitor scaffolds), 3-bromo-1H-pyrazol-4-amine can serve as a diversification point for exploring substituent effects at the pyrazole 3-position. The bromine enables parallel synthesis of diverse 3-substituted analogs via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The lower C-Br bond dissociation energy (~285 kJ/mol) relative to C-Cl (~327 kJ/mol) allows for milder coupling conditions that preserve acid- or base-sensitive functionality elsewhere in the growing molecule [1].

Computational Docking and Fragment-Based Drug Design (FBDD) Validation Studies

The compact molecular dimensions (MW = 161.99) and dual hydrogen-bonding capacity (pyrazole NH as donor; amino NH₂ as donor; pyrazole N as acceptor) make this compound suitable for fragment-based screening and computational docking studies. However, users must note the absence of published experimental binding data for this specific compound. Procurement for FBDD applications should be coupled with in-house biophysical validation (SPR, NMR, or thermal shift assays) to establish target engagement prior to hit expansion [2].

Technical Documentation Hub

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